2-Cyclopentylethanamine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

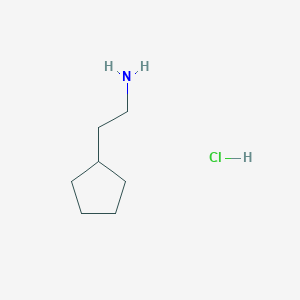

2D Structure

Properties

IUPAC Name |

2-cyclopentylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c8-6-5-7-3-1-2-4-7;/h7H,1-6,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSWQBGNJVWDEOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20655374 | |

| Record name | 2-Cyclopentylethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

684221-26-9 | |

| Record name | 2-Cyclopentylethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-Cyclopentylethyl)amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 2-Cyclopentylethanamine Hydrochloride for Research and Development

Introduction

2-Cyclopentylethanamine hydrochloride is a primary amine salt that serves as a valuable building block in organic and medicinal chemistry. Its structure, which combines a flexible ethylamine chain with a lipophilic cyclopentyl group, makes it an attractive intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.[1] The cyclopentyl moiety can enhance a molecule's ability to cross biological membranes, a critical factor in drug design, while the primary amine provides a reactive handle for a wide array of chemical transformations.[1]

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. It is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound for its effective application in synthesis, process development, and pharmaceutical research. We will delve into its chemical identity, physicochemical characteristics, a representative synthetic protocol, reactivity profile, and essential safety considerations, grounding all information in established scientific principles and data.

PART 1: Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical properties is the foundation of all subsequent experimental work. These parameters dictate storage conditions, solvent selection, reaction setup, and purification strategies.

1.1. Compound Identification

Correctly identifying the compound with its various nomenclature and registry numbers is crucial for accurate literature searches and regulatory compliance.

| Identifier | Value | Source |

| IUPAC Name | 2-cyclopentylethan-1-amine hydrochloride | N/A |

| CAS Number | 5763-55-3 (free base)[1][2][3]; 684221-26-9 (HCl salt)[4] | PubChem, Sigma-Aldrich |

| Molecular Formula | C₇H₁₅N·HCl or C₇H₁₆ClN | [1][5] |

| Molecular Weight | 149.66 g/mol [5][6] | AK Scientific, Inc. |

| Synonyms | 2-Cyclopentylethylamine HCl, Cyclopentaneethanamine hydrochloride | [1][3] |

1.2. Physicochemical Data

The physicochemical properties of this compound are summarized below. This data is essential for designing experimental conditions, such as reaction temperature, solvent choice for dissolution, and extraction procedures.

| Property | Value | Comments & Significance |

| Appearance | White crystalline powder[1] | The physical form is indicative of a salt. Any deviation (e.g., discoloration, oiling) may suggest impurity or decomposition. |

| Boiling Point | 158-159 °C (free base)[3] | Data is for the free base. The hydrochloride salt will have a much higher boiling point and is more likely to decompose upon strong heating. |

| pKa | 10.72 ± 0.10 (Predicted, free base)[3] | This predicted high pKa is characteristic of a primary alkylamine, confirming its basicity. It will be fully protonated and exist as the ammonium salt at physiological pH. |

| Storage Conditions | Store at 0-8 °C[1], under inert gas (nitrogen or Argon) at 2–8 °C[3] | Cool, dry, and inert conditions are recommended to prevent potential degradation from moisture or atmospheric CO₂. |

PART 2: Synthesis, Reactivity, and Safety Profile

2.1. Representative Synthesis Protocol

2-Cyclopentylethanamine is commonly synthesized via the reduction of cyclopentylacetonitrile. The subsequent conversion to the hydrochloride salt is a standard acid-base reaction.

Causality Behind Experimental Choices:

-

Reaction: The reduction of a nitrile to a primary amine is a robust and high-yielding transformation. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this purpose. Anhydrous ether is used as the solvent because it is unreactive towards LiAlH₄ and effectively solubilizes the reactants.

-

Workup: The careful, sequential addition of water and sodium hydroxide (Fieser workup) is critical for safely quenching the excess LiAlH₄ and precipitating the aluminum salts into a granular, easily filterable form.

-

Salt Formation: The introduction of HCl (either as a gas or a solution in a non-protic solvent like ether or dioxane) protonates the basic amine. This typically induces precipitation of the hydrochloride salt, which is often a crystalline solid, facilitating purification by filtration and washing.

Step-by-Step Methodology:

-

Reduction of Cyclopentylacetonitrile: a. To a stirred suspension of Lithium Aluminum Hydride (1.2 eq.) in anhydrous diethyl ether under a nitrogen atmosphere at 0 °C, add a solution of cyclopentylacetonitrile (1.0 eq.) in anhydrous diethyl ether dropwise. b. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours to ensure complete reduction. c. Cool the reaction mixture back to 0 °C in an ice bath.

-

Quench and Isolation: a. Quench the reaction by the slow, sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. b. Stir the resulting mixture vigorously for 30 minutes until a white, granular precipitate forms. c. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with diethyl ether. d. Concentrate the filtrate under reduced pressure to yield the crude 2-cyclopentylethanamine free base.

-

Hydrochloride Salt Formation: a. Dissolve the crude amine in a minimal amount of fresh diethyl ether. b. Add a 2M solution of HCl in diethyl ether dropwise with stirring until the solution becomes acidic (test with pH paper). c. The white crystalline hydrochloride salt will precipitate. Continue stirring for 30 minutes at 0 °C to maximize precipitation. d. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford pure this compound.

Self-Validating System: The identity and purity of the final product must be confirmed by analytical methods such as ¹H NMR, ¹³C NMR, and melting point analysis. The obtained data should be consistent with reference spectra and literature values.

2.2. Synthesis and Purification Workflow

The following diagram illustrates the logical flow from starting materials to the final, purified product.

Caption: Workflow for the synthesis and purification of 2-Cyclopentylethanamine HCl.

2.3. Chemical Reactivity and Stability

-

Basicity and Nucleophilicity: As a primary amine, the nitrogen atom possesses a lone pair of electrons, making it both a Brønsted-Lowry base and a nucleophile.[7] It readily reacts with acids to form ammonium salts.[8][9] As a nucleophile, it will react with electrophiles such as acyl chlorides, acid anhydrides, aldehydes, and ketones to form amides and imines, respectively.[8][10][11]

-

Stability: The hydrochloride salt is significantly more stable and less volatile than its free base counterpart. It is a solid that is easier to handle and store. However, like many amine salts, it can be hygroscopic and should be stored in a tightly sealed container in a dry environment.

-

Incompatibilities: It is incompatible with strong bases, which will deprotonate it to the free amine. It is also incompatible with strong oxidizing agents.[12]

2.4. Safety and Handling

A thorough review of the Safety Data Sheet (SDS) is mandatory before handling this compound.

-

Hazards: The free base is classified as harmful if swallowed and may cause severe skin burns and eye damage.[2] While the hydrochloride salt is generally more stable, similar precautions should be taken. Avoid breathing dust.[6][12]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[12][13]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Use non-sparking tools and take precautionary measures against static discharge.[12][13]

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[12]

-

Skin: Take off contaminated clothing and wash the affected area with soap and water.[6][12]

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and call a poison control center or doctor immediately.[12][13]

-

PART 3: Applications in Research and Drug Development

The true value of a chemical building block is realized in its applications. This compound is primarily used as an intermediate in the synthesis of more complex molecular architectures.

-

Pharmaceutical Development: The compound serves as a key intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders.[1][14] The cyclopentyl group is a recognized motif in medicinal chemistry, offering a balance of lipophilicity and conformational constraint that can be beneficial for target binding and pharmacokinetic properties.[15]

-

Neurotransmitter Research: Its structural similarity to some endogenous neurotransmitters makes it a useful starting point for creating compounds for studies involving neurotransmitter systems.[1][14] Derivatives can be designed to interact with specific receptors or transporters.

-

Organic Synthesis: Beyond pharmaceuticals, it is a versatile reagent for creating a variety of organic molecules.[1] For example, it can be used to synthesize substituted benzamides, which have been investigated as allosteric modulators for receptors like the follicle-stimulating hormone (FSH) receptor.[3]

Conclusion

This compound is a well-defined chemical entity with predictable reactivity based on the principles of primary amine chemistry. Its stable, solid salt form makes it convenient for storage and handling compared to its free base. The combination of its reactive amine handle and the structurally important cyclopentyl group ensures its continued relevance as a building block in diverse research areas, most notably in the design and synthesis of new chemical entities for drug discovery and development. A comprehensive understanding of its properties and adherence to strict safety protocols are paramount for its successful and safe application in the laboratory.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Cyclopentylethanamine | C7H15N | CID 5305650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-CYCLOPENTYL-ETHYLAMINE | 5763-55-3 [chemicalbook.com]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound [chemicalbook.com]

- 6. aksci.com [aksci.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. What are the chemical reactions of amines? | AAT Bioquest [aatbio.com]

- 12. fishersci.com [fishersci.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. jk-sci.com [jk-sci.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 2-Cyclopentylethanamine Hydrochloride (CAS: 5763-55-3)

Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the synthesis, characterization, and analytical methodologies for 2-Cyclopentylethanamine Hydrochloride, a key building block in modern medicinal chemistry.

Introduction: The Significance of a Versatile Intermediate

This compound, with the CAS number 5763-55-3, is a primary amine hydrochloride salt that has emerged as a valuable intermediate in the synthesis of complex organic molecules.[1][2] Its structure, featuring a cyclopentyl ring linked to an ethylamine moiety, offers a unique combination of lipophilicity and reactive potential.[1] This makes it particularly useful in the development of novel therapeutic agents, especially those targeting neurological disorders where the ability to cross biological membranes is a critical factor.[1] Beyond its role in pharmaceutical development, this compound also finds applications in neurotransmitter research, broader organic synthesis, and even in the formulation of agrochemicals.[1][3] This guide will delve into the essential technical aspects of this compound, providing a framework for its synthesis, purification, and comprehensive analytical characterization.

Physicochemical Properties & Handling

A foundational understanding of the compound's properties is paramount for its effective use and safe handling in a laboratory setting.

| Property | Value | Source |

| CAS Number | 5763-55-3 | [1][2][4] |

| Molecular Formula | C₇H₁₅N·HCl | [1] |

| Molecular Weight | 149.7 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

| Purity | ≥ 95% (by NMR) | [1] |

| Storage Conditions | Store at 0-8 °C under inert gas (Nitrogen or Argon) | [1][2] |

Synthesis and Purification: A Practical Approach

The synthesis of 2-cyclopentylethanamine typically proceeds via the reduction of a nitrile precursor, a robust and widely employed transformation in organic chemistry. The subsequent conversion to the hydrochloride salt enhances its stability and ease of handling.

Part 1: Synthesis of 2-Cyclopentylethanamine (Free Base)

A common and effective method for the synthesis of 2-cyclopentylethanamine is the reduction of 2-cyclopentylacetonitrile. Strong hydride reagents, such as Lithium Aluminum Hydride (LiAlH₄), are well-suited for this transformation.

Reaction Scheme: C₅H₉CH₂CN + [H] → C₅H₉CH₂CH₂NH₂

The causality behind choosing LiAlH₄ lies in its high reactivity, which is necessary for the complete reduction of the nitrile's carbon-nitrogen triple bond to a primary amine. The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon, ultimately yielding the desired amine after an aqueous workup.

Experimental Protocol: Reduction of 2-Cyclopentylacetonitrile with LiAlH₄

-

Step 1: Reaction Setup

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert nitrogen atmosphere, suspend Lithium Aluminum Hydride (1.5 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Cool the suspension to 0 °C using an ice bath.

-

-

Step 2: Addition of Nitrile

-

Dissolve 2-cyclopentylacetonitrile (1 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

-

-

Step 3: Reaction

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Step 4: Quenching

-

Cool the reaction mixture back to 0 °C. Cautiously and sequentially add water (1 volume equivalent to the mass of LiAlH₄ used), followed by a 15% aqueous solution of sodium hydroxide (1 volume equivalent to the mass of LiAlH₄), and finally water again (3 volume equivalents to the mass of LiAlH₄). This procedure is crucial for the safe decomposition of excess hydride and the formation of a granular precipitate of aluminum salts, which facilitates filtration.

-

-

Step 5: Isolation of the Free Base

-

Stir the resulting mixture for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with diethyl ether or THF.

-

Combine the organic filtrates and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude 2-cyclopentylethanamine as an oil.

-

-

Step 6: Purification (Optional)

-

If necessary, the crude amine can be purified by vacuum distillation.

-

Part 2: Conversion to this compound

The hydrochloride salt is typically prepared by treating the free base with hydrochloric acid in a suitable solvent. This process is a straightforward acid-base reaction.

Reaction Scheme: C₅H₉CH₂CH₂NH₂ + HCl → C₅H₉CH₂CH₂NH₃⁺Cl⁻

Experimental Protocol: Hydrochloride Salt Formation

-

Step 1: Dissolution

-

Dissolve the purified 2-cyclopentylethanamine free base in a minimal amount of a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

-

Step 2: Acidification

-

Cool the solution in an ice bath. Slowly, with stirring, add a solution of hydrogen chloride in the same solvent (commercially available or prepared by bubbling dry HCl gas through the solvent) until the solution becomes acidic (test with pH paper).

-

-

Step 3: Precipitation and Isolation

-

The hydrochloride salt will precipitate out of the solution as a white solid. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid by vacuum filtration.

-

-

Step 4: Washing and Drying

-

Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting material.

-

Dry the white crystalline powder under vacuum to obtain this compound.

-

Caption: Workflow for the synthesis and hydrochloride salt formation of 2-Cyclopentylethanamine.

Analytical Characterization: A Guide for Structural Verification

Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. While specific, publicly available spectra for this exact compound are scarce, a detailed expected analytical profile can be constructed based on the known spectral properties of its constituent functional groups and analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

-

¹H NMR Spectroscopy (Expected Chemical Shifts)

-

Solvent: Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD).

-

Protons on the Cyclopentyl Ring: A series of complex multiplets are expected between approximately δ 1.0-1.9 ppm . The high degree of conformational flexibility of the cyclopentane ring leads to overlapping signals for the methylene protons.

-

Methine Proton on the Cyclopentyl Ring (CH-CH₂): A multiplet is expected around δ 1.8-2.1 ppm .

-

Methylene Protons adjacent to the Cyclopentyl Ring (-CH-CH₂-CH₂-): A multiplet, likely a triplet of doublets or a quartet, is expected around δ 1.5-1.7 ppm .

-

Methylene Protons adjacent to the Amino Group (-CH₂-NH₃⁺): Due to the electron-withdrawing effect of the protonated amine, these protons will be deshielded and are expected to appear as a triplet around δ 2.9-3.2 ppm .

-

Ammonium Protons (-NH₃⁺): A broad singlet is expected over a wide range, typically δ 7.5-8.5 ppm , and its position is highly dependent on the solvent and concentration. This peak will readily exchange with D₂O.

-

-

¹³C NMR Spectroscopy (Expected Chemical Shifts)

-

Solvent: CDCl₃ or CD₃OD.

-

Methylene Carbons of the Cyclopentyl Ring: Signals are expected in the range of δ 25-33 ppm .

-

Methine Carbon of the Cyclopentyl Ring: A signal is expected around δ 38-42 ppm .

-

Methylene Carbon adjacent to the Cyclopentyl Ring: A signal is expected around δ 35-39 ppm .

-

Methylene Carbon adjacent to the Amino Group: This carbon is deshielded by the nitrogen and is expected to appear around δ 40-44 ppm .

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. For a primary amine hydrochloride, the spectrum is characterized by the vibrations of the -NH₃⁺ group.

-

Expected Absorption Bands (cm⁻¹)

-

~3200-2800 cm⁻¹ (broad, strong): This prominent, broad absorption is characteristic of the N-H stretching vibrations of the ammonium group (-NH₃⁺). This band will typically have some fine structure from overtone and combination bands.

-

~2950 and ~2870 cm⁻¹ (medium, sharp): These are the C-H stretching vibrations of the cyclopentyl and ethyl groups, often appearing as shoulders on the broad N-H stretch.

-

~1620-1560 cm⁻¹ (medium): Asymmetric N-H bending of the -NH₃⁺ group.

-

~1550-1500 cm⁻¹ (medium): Symmetric N-H bending of the -NH₃⁺ group.

-

~1450 cm⁻¹ (medium): C-H bending (scissoring) of the CH₂ groups.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. When analyzing the hydrochloride salt, it is the free base that is typically observed.

-

Expected Fragmentation Pattern (Electron Ionization - EI)

-

Molecular Ion (M⁺): A peak corresponding to the free base (C₇H₁₅N) is expected at m/z = 113 . This peak may be of low intensity.

-

Base Peak: The most intense peak is often due to the loss of the cyclopentyl radical, resulting in an iminium ion at m/z = 30 ([CH₂=NH₂]⁺).

-

Other Fragments: Loss of an ethylamine fragment from the molecular ion would lead to a cyclopentyl cation at m/z = 69 .

-

Chromatographic Analysis: A Protocol for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of pharmaceutical intermediates. Due to the lack of a strong chromophore in 2-cyclopentylethanamine, direct UV detection is challenging. Therefore, a pre-column derivatization method is recommended to introduce a UV-active or fluorescent tag.

Caption: General workflow for the HPLC analysis of 2-Cyclopentylethanamine via pre-column derivatization.

Proposed HPLC Method with Pre-column Derivatization

This protocol provides a robust starting point for method development.

-

Principle: o-Phthalaldehyde (OPA) reacts rapidly with primary amines in the presence of a thiol (e.g., N-acetyl-L-cysteine or 2-mercaptoethanol) to form a highly fluorescent isoindole derivative, which can be readily detected.

-

Instrumentation and Reagents:

-

HPLC System: A standard HPLC system with a gradient pump, autosampler, column thermostat, and a fluorescence or UV detector.

-

Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Reagents: HPLC grade acetonitrile and water, o-phthalaldehyde (OPA), N-acetyl-L-cysteine, and borate buffer.

-

-

Step-by-Step Protocol:

-

Mobile Phase Preparation:

-

Mobile Phase A: Prepare a suitable buffer, such as 25 mM sodium phosphate, adjusted to pH 7.0.

-

Mobile Phase B: Acetonitrile.

-

-

Derivatization Reagent Preparation:

-

Dissolve OPA in methanol.

-

Prepare an aqueous solution of N-acetyl-L-cysteine.

-

Prepare a 0.4 M borate buffer (pH 9.5).

-

The final reagent is a mixture of these three solutions. Prepare fresh daily.

-

-

Standard and Sample Preparation:

-

Accurately weigh and dissolve this compound in the mobile phase A to prepare a stock solution.

-

Prepare a series of working standards by serial dilution.

-

Prepare the sample for analysis by dissolving it in mobile phase A to a similar concentration.

-

-

Automated Derivatization (in Autosampler):

-

Program the autosampler to aspirate a defined volume of the sample/standard.

-

Aspirate the borate buffer.

-

Aspirate the OPA reagent.

-

Allow a short reaction time (e.g., 1-2 minutes) in the autosampler loop before injection.

-

-

Chromatographic Conditions:

-

Column Temperature: 30 °C.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: Fluorescence (Excitation: 340 nm, Emission: 455 nm) or UV (338 nm).

-

Gradient Elution:

-

0-10 min: 30-70% B

-

10-12 min: 70-30% B

-

12-15 min: 30% B (re-equilibration)

-

-

-

Method Validation:

-

The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to standard guidelines.

-

-

Conclusion

This compound is a foundational building block for medicinal chemists and researchers in organic synthesis. Its preparation via the reduction of 2-cyclopentylacetonitrile is a reliable and scalable method. While a lack of publicly available spectral data necessitates a predictive approach to characterization, the expected NMR, IR, and MS profiles provided in this guide, based on sound chemical principles, offer a robust framework for structural verification. The detailed HPLC protocol further equips scientists with the means to confidently assess the purity of this important intermediate, ensuring the quality and reliability of their subsequent research and development endeavors.

References

A Technical Guide to Elucidating the Mechanism of Action for 2-Cyclopentylethanamine Hydrochloride: A Hypothetical Framework

Abstract

2-Cyclopentylethanamine hydrochloride is a research chemical with potential applications in neuroscience and pharmaceutical development.[1][2] As a novel structural entity, its precise mechanism of action has not been elucidated in peer-reviewed literature. This technical guide presents a hypothetical framework for its characterization, designed for researchers, scientists, and drug development professionals. Grounded in established principles of pharmacology and structure-activity relationships (SAR), this document proposes a plausible mechanism of action and outlines a comprehensive, multi-tiered experimental plan to systematically investigate it. We provide detailed, field-proven protocols for key in vitro assays, guidance on data interpretation, and visualizations of experimental workflows and theoretical signaling pathways. The objective is to equip researchers with the scientific rationale and practical methodologies required to define the pharmacological profile of this compound or similarly uncharacterized novel chemical entities.

Introduction and Structural Hypothesis

This compound is a primary amine featuring a cyclopentyl group attached to an ethylamine backbone.[2] While direct pharmacological data is absent, its structure provides valuable clues for forming a testable hypothesis. The molecule shares features with known sympathomimetic amines and psychoactive compounds.

Specifically, its structure is analogous to Cyclopentamine , a sympathomimetic agent known to act as a releasing agent for catecholamine neurotransmitters like norepinephrine and dopamine.[3][4][5] Both molecules possess a cyclopentane ring, which replaces the aromatic phenyl ring found in classical phenethylamines like amphetamine. This substitution from an aromatic to an aliphatic ring generally reduces potency but maintains a similar pharmacological profile.[3]

Based on this structural analogy, our central hypothesis is that This compound functions as a modulator of monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and potentially the serotonin transporter (SERT). It may act as a competitive inhibitor of neurotransmitter reuptake or as a substrate (releaser). A secondary hypothesis is that it could be an agonist at the Trace Amine-Associated Receptor 1 (TAAR1) , a G-protein coupled receptor that modulates monoaminergic neurotransmission and is activated by endogenous trace amines with similar structures.[6][7][8]

This guide will detail the experimental strategy to test these hypotheses.

Proposed Experimental Strategy: A Tiered Approach

A logical, phased approach is critical to efficiently characterize an unknown compound. We propose a three-tiered strategy, moving from initial target binding to functional cellular activity and finally to integrated system effects.

Caption: A tiered experimental workflow for characterizing 2-Cyclopentylethanamine.

Tier 1: Target Engagement & Binding Affinity

The first step is to determine if this compound physically interacts with its hypothesized molecular targets. This is quantitatively assessed by determining its binding affinity (Kᵢ).

Experiment: Monoamine Transporter Competitive Binding Assays

This experiment measures the ability of the test compound to displace a specific, high-affinity radioligand from DAT, NET, and SERT.

Protocol: Radioligand Binding Assay [9][10]

-

Preparation of Membranes:

-

Use cell membranes prepared from HEK293 cells stably expressing human DAT (hDAT), hNET, or hSERT, or use synaptosomes prepared from specific rat brain regions (e.g., striatum for DAT).[9][11]

-

Homogenize tissue or cells in an ice-cold buffer and perform differential centrifugation to isolate the membrane fraction.[9]

-

Resuspend the final membrane pellet in the binding buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Competitive Binding Reaction:

-

In a 96-well plate, add the following in order: binding buffer, serial dilutions of this compound (e.g., from 1 nM to 100 µM), and a fixed concentration of the appropriate radioligand (near its Kₔ value).

-

For hDAT: [³H]WIN 35,428

-

For hNET: [³H]Nisoxetine

-

For hSERT: [³H]Citalopram

-

-

To determine non-specific binding, a parallel set of wells should contain a high concentration of a known unlabeled inhibitor (e.g., 10 µM cocaine for DAT).[9]

-

Initiate the binding reaction by adding the membrane preparation to each well.

-

-

Incubation and Termination:

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.[10]

-

Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

-

Quantification and Analysis:

-

Place the filters in scintillation vials, add a scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Calculate the IC₅₀ (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression.

-

Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Data Interpretation and Hypothetical Results

The Kᵢ values will reveal the compound's affinity for each transporter. A lower Kᵢ value indicates higher affinity.

Table 1: Hypothetical Binding Affinity (Kᵢ) Data

| Target Transporter | Radioligand | Hypothetical Kᵢ of 2-Cyclopentylethanamine (nM) | Reference Compound | Reference Kᵢ (nM) |

| hDAT | [³H]WIN 35,428 | 150 | Cocaine | 100-250 |

| hNET | [³H]Nisoxetine | 85 | Desipramine | 1-5 |

| hSERT | [³H]Citalopram | >10,000 | Citalopram | 1-2 |

This hypothetical data suggests that this compound has a moderate affinity for hDAT and hNET, with very low affinity for hSERT, indicating it may be a catecholamine-selective agent.

Tier 2: Functional Activity Assessment

Binding does not equal function. A compound can be an inhibitor (blocker) or a substrate (releaser). Tier 2 experiments are designed to differentiate these functional effects.

Experiment: Synaptosomal Neurotransmitter Uptake Assay

This assay directly measures the function of monoamine transporters by quantifying their ability to uptake a radiolabeled neurotransmitter from the extracellular space into a synaptosome (a resealed nerve terminal).[12][13][14] We will assess if our compound inhibits this process.

Protocol: Neurotransmitter Uptake Inhibition Assay [11][15][16]

-

Synaptosome Preparation:

-

Homogenize fresh rodent brain tissue (striatum for dopamine, cortex for norepinephrine) in ice-cold 0.32 M sucrose solution.[13]

-

Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the crude synaptosomes.[12]

-

Gently resuspend the synaptosomal pellet in a Krebs-Henseleit buffer (KHB).

-

-

Uptake Inhibition Assay:

-

Pre-incubate aliquots of the synaptosome suspension with varying concentrations of this compound or vehicle for 10-15 minutes at 37°C.

-

Initiate neurotransmitter uptake by adding a low concentration of the radiolabeled neurotransmitter:

-

For DAT: [³H]Dopamine

-

For NET: [³H]Norepinephrine

-

-

Allow the uptake to proceed for a short, defined period (e.g., 5 minutes) to measure the initial rate of transport.

-

Terminate the uptake by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer to trap the synaptosomes containing the internalized radioactivity.

-

-

Quantification and Analysis:

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the percent inhibition of uptake at each concentration of the test compound relative to the vehicle control.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Differentiating Inhibition vs. Release

A standard uptake inhibition assay cannot distinguish between a competitive blocker and a releaser (which also reduces net uptake of the radiolabeled substrate). To differentiate, a neurotransmitter release assay must be performed.

Protocol: Neurotransmitter Release Assay

-

Pre-loading Synaptosomes: Incubate synaptosomes with a radiolabeled neurotransmitter ([³H]Dopamine or [³H]Norepinephrine) to allow it to be transported and stored in vesicles.

-

Washing: Wash the pre-loaded synaptosomes to remove external radioactivity.

-

Inducing Release: Expose the washed, pre-loaded synaptosomes to various concentrations of this compound. A known releaser (e.g., amphetamine) and a known uptake inhibitor (e.g., cocaine) should be used as positive and negative controls, respectively.

-

Quantification: After a set incubation time, pellet the synaptosomes by centrifugation. Measure the radioactivity in the supernatant, which represents the amount of neurotransmitter released.

-

Analysis: An increase in radioactivity in the supernatant indicates that the compound is a substrate/releaser. A competitive inhibitor will not cause release.

Hypothetical Signaling Pathway

If 2-Cyclopentylethanamine is confirmed as a monoamine transporter substrate (releaser), it would engage in a mechanism involving reverse transport.

Caption: Hypothesized mechanism of 2-Cyclopentylethanamine as a dopamine releaser.

Conclusion and Future Directions

This guide outlines a foundational strategy to transition this compound from an uncharacterized molecule to a compound with a defined pharmacological profile. Based on structure-activity relationships, we hypothesize that it acts as a monoamine transporter ligand, likely a releaser of dopamine and norepinephrine.

The proposed experimental workflow, progressing from binding affinity to functional uptake/release assays, provides a robust and scientifically rigorous path to test this hypothesis. The detailed protocols serve as a practical starting point for laboratory investigation. Positive results from these in vitro studies would strongly justify advancing the compound to Tier 3 in vivo studies, such as rodent locomotor activity and microdialysis, to confirm its neurochemical and behavioral effects in a whole-organism context. This systematic approach is essential for unlocking the therapeutic or scientific potential of novel chemical entities in neuroscience.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Cyclopentylethanamine | C7H15N | CID 5305650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cyclopentamine - Wikipedia [en.wikipedia.org]

- 4. Buy Cyclopentamine | 102-45-4 [smolecule.com]

- 5. benchchem.com [benchchem.com]

- 6. Trace Amine-Associated Receptor 1 Agonists for Schizophrenia - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. What are TAAR1 agonists and how do they work? [synapse.patsnap.com]

- 8. TAAR1 - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Uptake and release of neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 機能性シナプトソームを単離する | Thermo Fisher Scientific - JP [thermofisher.com]

- 13. Crude synaptosome preparation and glutamate uptake assay [bio-protocol.org]

- 14. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

The Cyclopentanamine Scaffold: A Privileged Structure in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activity of Cyclopentanamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopentanamine scaffold, characterized by a five-membered carbocyclic ring bearing an amine group, has emerged as a cornerstone in contemporary medicinal chemistry. Its inherent structural properties, offering a unique blend of rigidity and conformational flexibility, have established it as a privileged structure in the design of novel therapeutic agents. This technical guide provides a comprehensive exploration of the diverse biological activities exhibited by cyclopentanamine derivatives, delving into their roles as potent enzyme inhibitors, and as promising antimicrobial, antiviral, and anticancer agents. Synthesizing technical data with field-proven insights, this document serves as a resource for researchers engaged in the discovery and development of next-generation pharmaceuticals. We will explore the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature.

The Cyclopentanamine Moiety: A Foundation for Therapeutic Innovation

The cyclopentane ring is a versatile and highly valued motif in medicinal chemistry, providing a favorable balance between structural rigidity and conformational flexibility that is crucial for effective engagement with biological targets.[1] When functionalized with an amine group, the resulting cyclopentanamine scaffold offers a unique combination of lipophilicity and the capacity for hydrogen bonding, making it an attractive candidate for exploring a wide range of biological activities.[2] This scaffold's synthetic tractability further enhances its appeal, allowing for the systematic modification and optimization of lead compounds.

The strategic incorporation of the cyclopentanamine core into drug candidates can significantly influence their pharmacokinetic and pharmacodynamic profiles. The conformational constraints imposed by the five-membered ring can pre-organize the molecule into a bioactive conformation, thereby enhancing binding affinity and selectivity for its intended target. This principle has been successfully applied in the development of a diverse array of therapeutic agents, underscoring the importance of the cyclopentanamine scaffold in modern drug discovery.[1]

Diverse Biological Activities of Cyclopentanamine Derivatives

Cyclopentanamine derivatives have demonstrated a remarkable breadth of biological activities, targeting a wide spectrum of diseases. This section will explore some of the most significant and well-documented therapeutic applications of this versatile chemical class.

Antiviral Activity: A Focus on Neuraminidase Inhibition

A significant breakthrough in the application of cyclopentanamine derivatives has been in the development of potent antiviral agents, particularly as inhibitors of the influenza virus neuraminidase.[3][4] This enzyme is crucial for the release of newly formed viral particles from infected host cells, making it a prime target for therapeutic intervention.

Cyclopentanamine-based neuraminidase inhibitors are designed to mimic the natural substrate of the enzyme, sialic acid.[3] By binding to the active site of neuraminidase with high affinity, these inhibitors prevent the cleavage of sialic acid residues on the host cell surface, thereby trapping the progeny virions and halting the spread of infection.[3][4]

Key Compounds and In Vitro Efficacy

Several cyclopentane derivatives have shown potent and selective inhibition of influenza A and B virus neuraminidases.[3][5] Compounds such as RWJ-270201, BCX-1827, BCX-1898, and BCX-1923 have demonstrated inhibitory concentrations (EC₅₀) comparable to, or even exceeding, those of established antiviral drugs like Zanamivir and Oseltamivir carboxylate.[3][4][5][6]

| Compound | Virus Strain | EC₅₀ (µM) | Reference |

| RWJ-270201 | Influenza A (H1N1, H3N2, H5N1), Influenza B | <0.2 - <0.3 | [3][4] |

| BCX-1827 | Influenza A, Influenza B | Comparable to RWJ-270201 | [3][6] |

| BCX-1898 | Influenza A, Influenza B | Comparable to RWJ-270201 | [3][6] |

| BCX-1923 | Influenza A, Influenza B | Comparable to RWJ-270201 | [3][6] |

| Zanamivir | Influenza A, Influenza B | Comparable to cyclopentane derivatives | [3][4] |

| Oseltamivir carboxylate | Influenza A, Influenza B | Comparable to cyclopentane derivatives | [3][4] |

Experimental Protocol: Neuraminidase Inhibition Assay

A common method to assess the inhibitory activity of cyclopentanamine derivatives against influenza neuraminidase is a fluorescence-based assay using the substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

-

Reagents and Materials:

-

Purified influenza neuraminidase enzyme

-

MUNANA substrate

-

Assay buffer (e.g., MES buffer with CaCl₂)

-

Test compounds (cyclopentanamine derivatives)

-

Fluorescence microplate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well black microplate, add the neuraminidase enzyme to each well.

-

Add the diluted test compounds to the respective wells.

-

Pre-incubate the enzyme and inhibitors for a specified time (e.g., 30 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., glycine-NaOH buffer).

-

Measure the fluorescence of the liberated 4-methylumbelliferone using a microplate reader (Excitation: ~365 nm, Emission: ~450 nm).

-

Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

-

Caption: Workflow for a fluorescence-based neuraminidase inhibition assay.

Antimicrobial and Anticancer Activities

The structural features of cyclopentanamine and its derivatives, particularly cyclopentenones, make them effective scaffolds for the development of antimicrobial and anticancer drugs.[1][7][8][9]

Cyclopentenone derivatives, which can be synthesized from biomass, have demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria.[7][8] An oxime ether derivative of a trans-diamino-cyclopentenone has shown remarkable activity against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE).[7][9][10]

| Compound | Organism | MIC (µg/mL) | Reference |

| Oxime ether of trans-diamino-cyclopentenone | MRSA | 0.976 | [9][10] |

| VRE | 3.91 | [9][10] | |

| Tetrahydroquinoline analogs of trans-4,5-diamino-cyclopent-2-enones | Gram-positive strains (including MRSA and VRE) | 3.91 - 7.81 | [9] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

-

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

Test compounds

-

96-well microplates

-

-

Procedure:

-

Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard.

-

Perform serial two-fold dilutions of the test compounds in MHB in the microplate.

-

Inoculate each well with the bacterial suspension.

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.

-

Cyclopentane derivatives have also been investigated for their cytotoxic effects against various cancer cell lines.[2] For instance, 2-(cyclopentylamino)thiazol-4(5H)-one derivatives have shown potential as anticancer agents.[11] Furthermore, cyclopentane-fused anthraquinone derivatives have exhibited remarkable antiproliferative potency against several mammalian tumor cell lines, including those with multidrug resistance.[12] These compounds can interact with key cellular targets like DNA and topoisomerase 1, and induce cytotoxicity through pathways associated with lysosomes.[12]

Novel 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivatives have also been synthesized and evaluated as antiproliferative agents, with some compounds demonstrating potent activity against cell lines such as HCT-116, HeLa, HT-29, and MDA-MB-231.[13] The mechanism of action for some of these derivatives involves inducing cell cycle arrest at the G2/M phase.[13]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilizing agent (e.g., DMSO)

-

96-well cell culture plates

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Add the solubilizing agent to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

-

Caption: Hypothesized anticancer mechanisms of cyclopentanamine derivatives.

Cardiovascular and Central Nervous System (CNS) Activities

Cyclopentanamine derivatives have also shown potential in modulating cardiovascular and central nervous system functions.

Certain cis- and trans-2-(3,4-dimethoxybenzyl)cyclopentylamine hydrochlorides have been synthesized and identified as transient hypotensive agents.[14] These compounds can act as antagonists of dopamine-induced vasodepression.[14] Their mechanism of action appears to be multifaceted, potentially involving nonspecific interactions with blood pressure regulation and endogenous histamine release.[14]

A cyclopentylamine derivative has been identified as a potent dual neurokinin 1 (NK1) receptor antagonist and serotonin reuptake transporter (SERT) inhibitor.[15] This dual activity suggests potential applications in the treatment of depression and other mood disorders.[15] The compound demonstrated significant oral activity in preclinical models, highlighting its therapeutic potential.[15]

Structure-Activity Relationships (SAR)

The biological activity of cyclopentanamine derivatives is highly dependent on their substitution patterns. For instance, in the case of anti-HIV-1 cyclopentanepyridinone derivatives, compounds with alkyl or alkenyl substituents at the C-4 position with more than three carbon atoms generally exhibit antiviral activity.[16] For cyclopentane-based muraymycin analogs targeting the bacterial enzyme MraY, a lipophilic side chain is crucial for inhibitory activity.[17] These examples underscore the importance of systematic structural modifications to optimize the potency and selectivity of cyclopentanamine-based drug candidates.

Conclusion and Future Directions

The cyclopentanamine scaffold has proven to be a remarkably versatile and fruitful starting point for the discovery of novel therapeutic agents. Its derivatives have demonstrated a wide array of biological activities, including potent antiviral, antimicrobial, anticancer, cardiovascular, and CNS effects. The continued exploration of this privileged structure, guided by a deeper understanding of its structure-activity relationships and mechanisms of action, holds significant promise for the development of next-generation drugs to address unmet medical needs. Future research should focus on the synthesis of novel analogs with improved potency, selectivity, and pharmacokinetic properties, as well as in-depth investigations into their molecular targets and signaling pathways.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclopentane neuraminidase inhibitors with potent in vitro anti-influenza virus activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Comparison of the anti-influenza virus activity of cyclopentane derivatives with oseltamivir and zanamivir in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. Functionalized Cyclopentenones and an Oxime Ether as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Functionalized Cyclopentenones and an Oxime Ether as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and antitumor activity of cyclopentane-fused anthraquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and antiproliferative evaluation of novel 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and peripheral cardiovascular action of cis- and trans-2-(3,4-dimethoxybenzyl)cyclopentylamine hydrochlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of a cyclopentylamine as an orally active dual NK1 receptor antagonist-serotonin reuptake transporter inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, Synthesis, and Biological Activity of Amine-Type Cyclopentanepyridinone Derivatives as HIV‑1 Non-Nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structural Analogs of 2-Cyclopentylethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis, structural modification, and potential pharmacological evaluation of analogs based on the 2-cyclopentylethanamine hydrochloride core. This scaffold serves as a valuable starting point for the exploration of novel chemical entities with potential therapeutic applications, particularly within the central nervous system (CNS).

Introduction: The 2-Cyclopentylethanamine Scaffold

This compound is a primary amine featuring a cyclopentyl group attached to an ethylamine side chain. Its hydrochloride salt form enhances stability and ease of handling. The lipophilic cyclopentyl moiety can facilitate passage across biological membranes, a desirable property for CNS-acting agents. This compound is recognized as a key intermediate in the synthesis of more complex molecules, particularly those targeting neurological pathways.[1]

The core structure presents multiple avenues for analog development, including modifications to the cyclopentyl ring, alterations of the ethylamine linker, and substitutions on the amine group. Understanding the structure-activity relationships (SAR) of these modifications is crucial for designing analogs with desired pharmacological profiles.

Synthetic Strategies for 2-Cyclopentylethanamine Analogs

The synthesis of 2-cyclopentylethanamine and its analogs can be approached through several established organic chemistry routes. The choice of a particular synthetic pathway often depends on the desired substitution pattern and stereochemistry.

Reductive Amination of Cyclopentylacetaldehyde

A primary and versatile method for synthesizing 2-cyclopentylethanamine analogs is the reductive amination of a corresponding cyclopentylacetaldehyde derivative. This approach allows for the introduction of various substituents on the amine.

Experimental Protocol: General Reductive Amination

-

Aldehyde Formation: Cyclopentylacetic acid is reduced to cyclopentylacetaldehyde using a suitable reducing agent like diisobutylaluminium hydride (DIBAL-H).

-

Imine Formation: The resulting aldehyde is then reacted with a primary or secondary amine (R1R2NH) in a suitable solvent, such as methanol or dichloromethane, to form an intermediate imine or enamine.

-

Reduction: The intermediate is subsequently reduced in situ using a reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) to yield the desired N-substituted 2-cyclopentylethanamine analog.

-

Salt Formation: The final product can be converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent like diethyl ether or isopropanol.

Other Synthetic Routes

Alternative synthetic strategies include the Gabriel synthesis with 2-cyclopentylethyl halides or the Ritter reaction on cyclopentylethanol, offering different means to introduce the amine functionality and its substituents.

Structural Analogs and Structure-Activity Relationships (SAR)

The design of novel analogs hinges on a thorough understanding of how structural modifications impact biological activity. While comprehensive SAR studies on a wide array of 2-cyclopentylethanamine analogs are not extensively published, valuable insights can be drawn from related cycloalkylamine and phenylethylamine derivatives that target CNS receptors.

N-Substitution

Modification of the primary amine is a common strategy to modulate pharmacological activity.

-

N-Alkylation: The introduction of small alkyl groups (e.g., methyl, ethyl) on the nitrogen can influence receptor affinity and selectivity. For instance, in the realm of phencyclidine analogs, N-alkyl substitutions have been shown to reduce potency but not efficacy.[2]

-

N-Arylation/N-Arylalkylation: The incorporation of aromatic or arylalkyl moieties can introduce additional binding interactions (e.g., pi-stacking) with target receptors. The synthesis of N-aryl/arylalkyl derivatives of a related cyclohexylpropanamide scaffold has been explored, although in that specific case, it did not yield significant analgesic activity, highlighting the stringent structural requirements for opioid receptor interaction.[3]

α-Methylation of the Ethylamine Linker

Introducing a methyl group at the alpha position of the ethylamine side chain can have significant pharmacological consequences. This modification is a hallmark of amphetamine and its analogs. Studies on α-methylphenethylamine analogs have shown that such modifications can profoundly affect their CNS activity.[4] For 2-cyclopentylethanamine, α-methylation would be expected to increase metabolic stability and potentially alter receptor binding and selectivity.

Modification of the Cyclopentyl Ring

The cyclopentyl ring's size, conformation, and substitution pattern are critical determinants of biological activity.

-

Ring Expansion/Contraction: Replacing the cyclopentyl ring with a cyclobutyl or cyclohexyl moiety can alter the spatial arrangement of the pharmacophore and impact receptor fit.

-

Substitution on the Ring: Introducing substituents on the cyclopentyl ring can modulate lipophilicity and introduce new interaction points with a biological target. For example, in a series of 2-substituted-5-arylidene cyclopentanones, a second substituent at the 2-position was found to increase the stability of the Mannich base and significantly decrease cytotoxicity while retaining anti-inflammatory and analgesic action.[1]

-

Bioisosteric Replacement: The cyclopentyl group can be replaced with other cyclic or heterocyclic systems to explore different chemical space and potentially improve properties like solubility or metabolic stability. Bioisosteric replacements are a common strategy in medicinal chemistry to create new molecules with similar biological properties.[5][6]

Potential Pharmacological Targets

Based on the structural similarities to known psychoactive compounds, analogs of 2-cyclopentylethanamine are likely to interact with various CNS receptors, particularly those for dopamine and serotonin.

Dopamine Receptors

The 2-phenylethylamine scaffold is a core component of many dopamine receptor ligands. While the phenyl group is absent in 2-cyclopentylethanamine, the overall structure bears some resemblance to conformationally constrained dopamine analogs. For example, (E)- and (Z)-2-(3,4-dihydroxyphenyl)cyclopropylamine have been synthesized as dopamine analogs, and though they lacked direct dopaminergic activity, they exhibited alpha-adrenergic and cardiostimulatory properties.[7] More recently, 2-phenylcyclopropylmethylamine derivatives have been identified as potent dopamine D2 receptor partial agonists.[8] This suggests that cyclopentyl- and cyclopropyl-ethanamine scaffolds can be valuable starting points for designing novel dopamine receptor modulators.

Serotonin Receptors

Phenylethylamines are also a well-established class of serotonin receptor ligands.[2] The structural features of 2-cyclopentylethanamine analogs could allow for interaction with various serotonin receptor subtypes, such as the 5-HT2A or 5-HT7 receptors, which are implicated in a range of neuropsychiatric disorders.[9][10][11] The development of selective 5-HT receptor ligands is an active area of research, and novel scaffolds are continuously being explored.[12]

Table 1: Potential CNS Receptor Targets and Rationale

| Receptor Family | Rationale for Potential Interaction | Key Structural Considerations for Analog Design |

| Dopamine Receptors (e.g., D2) | Structural similarity to conformationally restricted dopamine analogs.[7] | N-substitution to modulate agonist/antagonist activity; stereochemistry of the cyclopentyl ring. |

| Serotonin Receptors (e.g., 5-HT2A, 5-HT7) | The ethylamine moiety is a common feature in serotonin receptor ligands.[2] | Introduction of aromatic groups on the amine or cyclopentyl ring; modification of the ethylamine linker length.[13] |

Analytical Characterization of Analogs

The unambiguous characterization of newly synthesized 2-cyclopentylethanamine analogs is essential to confirm their structure and purity. A combination of analytical techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for elucidating the molecular structure.

-

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. Key signals to analyze would include those for the cyclopentyl protons, the ethyl bridge protons, and any substituents on the amine or the ring.

-

¹³C NMR: Shows the number of different types of carbon atoms in the molecule. The chemical shifts of the carbon signals can help to confirm the carbon skeleton.

Mass Spectrometry (MS)

MS is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is widely used for the analysis of small molecules in complex matrices and for purity assessment of synthesized compounds.[14]

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the design and synthesis of novel, pharmacologically active compounds. While direct and extensive SAR studies on a broad range of its analogs are currently limited in the public domain, valuable inferences can be drawn from related chemical classes. Future research should focus on the systematic exploration of substitutions on the amine, modifications of the ethylamine linker, and alterations to the cyclopentyl ring to build a comprehensive SAR profile. Such studies, coupled with in vitro and in vivo pharmacological evaluation, will be instrumental in unlocking the full therapeutic potential of this versatile chemical scaffold.

References

- 1. Synthesis, antiinflammatory, and cytotoxic activities of 2-alkyl and 2-benzyl-2-dimethylaminomethyl-5-(E)-arylidene cyclopentanone hydrochlorides [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and analgesic activity of N-aryl/arylalkyl-N-[2-(1-pyrrolidinyl)cyclohexyl]propanamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analogs of alpha-methylphenethylamine (amphetamine). I. Synthesis and pharmacological activity of some methoxy and/or methyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 6. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Conformational analogues of dopamine. Synthesis and pharmacological activity of (E)- and (Z)-2-(3,4-dihydroxyphenyl)cyclopropylamine hydrochlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and activity of functionalizable derivatives of the serotonin (5-HT) 5-HT2A receptor (5-HT2AR) antagonist M100907 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 5-hydroxytryptamine (5-HT) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design and 22-step synthesis of highly potent D-ring modified and linker-equipped analogs of spongistatin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

Lipophilicity of 2-Cyclopentylethanamine hydrochloride and blood-brain barrier

An In-Depth Technical Guide on the Lipophilicity of 2-Cyclopentylethanamine Hydrochloride and Its Implications for Blood-Brain Barrier Permeability

This guide provides a comprehensive analysis of the lipophilicity of this compound and its predicted ability to cross the blood-brain barrier (BBB). It is intended for researchers, scientists, and drug development professionals engaged in the study of central nervous system (CNS) active compounds. We will explore the theoretical underpinnings of lipophilicity, detail experimental and computational methodologies for its assessment, and contextualize these findings within the physiological framework of the BBB.

The ability of a therapeutic agent to exert its effect on the central nervous system is fundamentally dependent on its capacity to cross the blood-brain barrier. The BBB is a highly selective interface, and the physicochemical properties of a molecule, particularly its lipophilicity, are paramount in governing its transit. Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a key parameter in drug design and development, influencing absorption, distribution, metabolism, and excretion (ADME).

This whitepaper uses this compound as a model compound to illustrate the principles of lipophilicity assessment and its correlation with BBB penetration. Through a detailed examination of this molecule, we will provide a framework for evaluating the CNS potential of novel chemical entities.

Physicochemical Profile of this compound

2-Cyclopentylethanamine is a primary amine with a cyclopentyl moiety. The presence of the amine group, with a predicted pKa in the range of 10.4-10.7, indicates that it is a basic compound and will be predominantly protonated and positively charged at physiological pH (7.4). The hydrochloride salt form enhances its solubility in aqueous media.

Understanding the interplay between its structure, pKa, and the resulting charge state at different pH values is crucial for accurately interpreting its lipophilicity and predicting its biological behavior.

The Theoretical Framework of Lipophilicity: LogP and LogD

Lipophilicity is quantitatively expressed by the partition coefficient (P) or its logarithmic form, LogP. It represents the ratio of the concentration of a compound in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.

LogP = log ([Compound]octanol / [Compound]water)

For ionizable compounds like 2-Cyclopentylethanamine, the distribution coefficient (D) or LogD is a more physiologically relevant parameter. LogD accounts for the pH of the aqueous phase and the pKa of the compound, reflecting the distribution of all species (ionized and non-ionized) between the two phases. The relationship between LogP, LogD, and pKa for a basic compound is described by the following equation:

LogD = LogP - log (1 + 10(pKa - pH))

At physiological pH (7.4), a significant fraction of 2-Cyclopentylethanamine will be in its protonated, charged form, which is considerably less lipophilic than the neutral form.

Methodologies for Lipophilicity Assessment

A multi-faceted approach, combining computational prediction with experimental determination, provides the most robust assessment of a compound's lipophilicity.

Computational Prediction of LogP

Various computational algorithms can predict LogP based on a molecule's structure. These methods are valuable for high-throughput screening of virtual libraries.

| Prediction Tool | Predicted LogP for 2-Cyclopentylethanamine |

| ALOGPS | 1.98 |

| Molinspiration | 1.85 |

| ChemDraw | 2.1 |

These predicted LogP values for the neutral form of 2-Cyclopentylethanamine suggest a moderate level of lipophilicity.

Experimental Determination of Lipophilicity

Protocol 1: Shake-Flask Method for LogP Determination

This classic method directly measures the partitioning of a compound between n-octanol and water.

Materials:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

-

Glass vials with screw caps

-

Vortex mixer

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC system for concentration analysis

Procedure:

-

Prepare a stock solution of this compound in PBS (pH 7.4).

-

Add equal volumes of the aqueous stock solution and n-octanol to a glass vial.

-

Securely cap the vial and vortex vigorously for 2-3 minutes to ensure thorough mixing.

-

Allow the vial to stand for a sufficient time for the two phases to separate. Alternatively, centrifuge at a low speed (e.g., 2000 rpm) for 10-15 minutes to expedite phase separation.

-

Carefully collect aliquots from both the aqueous and the n-octanol layers.

-

Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC).

-

Calculate the LogD at pH 7.4 using the measured concentrations.

Caption: Workflow for the Shake-Flask Method.

The Blood-Brain Barrier: A formidable Obstacle

The BBB is a complex cellular system that strictly regulates the passage of substances from the bloodstream into the brain parenchyma. Its key features include:

-

Endothelial Cells with Tight Junctions: These junctions severely restrict paracellular diffusion (movement between cells).

-

Efflux Transporters: Proteins such as P-glycoprotein (P-gp) actively pump a wide range of xenobiotics back into the bloodstream, limiting their CNS exposure.

-

Enzymatic Activity: The BBB contains enzymes that can metabolize drugs.

For a compound to passively diffuse across the BBB, it must be small, uncharged, and sufficiently lipophilic to partition into the lipid membranes of the endothelial cells.

Lipophilicity and BBB Penetration: A Delicate Balance

A general principle in CNS drug design is that optimal passive BBB penetration is achieved for compounds with a LogP in the range of 1 to 3.

-

LogP < 1: The compound may be too hydrophilic to efficiently partition into the lipid membranes of the BBB.

-

LogP > 3: The compound may be too lipophilic, leading to poor aqueous solubility, high plasma protein binding, and potential sequestration in lipid membranes, preventing it from reaching the brain. It may also become a substrate for efflux transporters.

Based on the predicted LogP values (1.85-2.1) for the neutral form of 2-Cyclopentylethanamine, it falls within the optimal range for passive diffusion across the BBB. However, at physiological pH, its LogD will be significantly lower due to protonation, which could hinder its permeability.

In Vitro Models for BBB Permeability Assessment

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, non-cell-based assay that models passive diffusion across a lipid membrane.

Materials:

-

PAMPA plate (e.g., 96-well format with a filter membrane)

-

Phospholipid solution (e.g., lecithin in dodecane)

-

Donor solution (compound dissolved in PBS, pH 7.4)

-

Acceptor solution (PBS, pH 7.4)

-

Plate reader for concentration analysis

Procedure:

-

Coat the filter membrane of the donor plate with the phospholipid solution and allow the solvent to evaporate, forming an artificial lipid membrane.

-

Add the donor solution containing the test compound to the wells of the donor plate.

-

Fill the wells of the acceptor plate with the acceptor solution.

-

Place the donor plate into the acceptor plate, ensuring the lipid membrane is in contact with the acceptor solution.

-

Incubate the plate assembly for a specified period (e.g., 4-18 hours) at room temperature.

-

After incubation, determine the concentration of the compound in both the donor and acceptor wells.

-

Calculate the effective permeability (Pe) of the compound.

Caption: Workflow for the PAMPA Assay.

Conclusion and Future Directions

The predicted LogP of 2-Cyclopentylethanamine suggests that in its neutral form, it possesses a lipophilicity profile conducive to passive diffusion across the blood-brain barrier. However, its basic nature and consequent protonation at physiological pH will significantly reduce its effective lipophilicity (LogD), potentially limiting its CNS penetration.

Experimental determination of its LogD at pH 7.4 using the shake-flask method is essential for a more accurate assessment. Furthermore, in vitro permeability assays like PAMPA would provide valuable data on its ability to cross a lipid membrane via passive diffusion. For a comprehensive evaluation, cell-based assays incorporating efflux transporters would be necessary to determine if 2-Cyclopentylethanamine is a substrate for these pumps.

This guide has provided a systematic approach to evaluating the lipophilicity of this compound and its implications for BBB permeability. By integrating computational predictions with robust experimental methodologies, researchers can gain critical insights into the CNS potential of this and other novel compounds.

2-Cyclopentylethanamine hydrochloride safety and handling precautions